5-Chloro-4-hydrazinyl-8-methylquinoline
Description
Contextualizing Quinoline (B57606) as a Privileged Scaffold in Drug Discovery Research
The quinoline ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. bohrium.comnih.govderpharmachemica.com This designation stems from its recurring presence in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. bohrium.com The synthetic versatility of the quinoline nucleus allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov
Quinoline-based compounds have been successfully developed into drugs for a wide range of therapeutic applications, including:
Anticancer agents: A significant number of quinoline derivatives have been investigated for their antitumor properties, with some progressing to clinical trials. bohrium.comnih.gov Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. bohrium.com
Antimalarial drugs: The quinoline core is central to the efficacy of several antimalarial drugs, such as chloroquine (B1663885) and quinine. frontiersin.org
Antimicrobial agents: Fluoroquinolones, a major class of synthetic antibacterial agents, are characterized by a quinoline core. frontiersin.org
Anti-inflammatory and analgesic agents: Certain quinoline derivatives have demonstrated potent anti-inflammatory and analgesic activities. pharmacy180.com
Neuroprotective agents: The quinoline scaffold has also been explored for the development of agents targeting neurodegenerative diseases. derpharmachemica.com
The established synthetic routes and the wealth of structure-activity relationship (SAR) data for quinoline derivatives make this scaffold an attractive starting point for the design of new therapeutic agents. bohrium.comderpharmachemica.com
The Role of Hydrazone Derivatives in Medicinal Chemistry Research
Hydrazones are a class of organic compounds characterized by the presence of a >C=N-NH- functional group. This structural motif is considered a versatile pharmacophore due to its ability to participate in various biological interactions. researchgate.netresearchgate.net Hydrazone derivatives have been reported to exhibit a wide array of pharmacological activities, including:
Anticancer mdpi.com
Antitubercular nih.gov
Anti-inflammatory researchgate.net
Anticonvulsant researchgate.net
The biological activity of hydrazones is often attributed to their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions with biological targets. researchgate.net The synthetic accessibility of hydrazones, typically through the condensation of hydrazides with aldehydes or ketones, further enhances their appeal in medicinal chemistry research. nih.gov
Hybridization Strategies in Chemical Compound Development
Molecular hybridization is a rational drug design strategy that involves the covalent linking of two or more distinct pharmacophoric units to create a single hybrid molecule. mdpi.comnih.gov This approach aims to develop new chemical entities with improved affinity, efficacy, and/or safety profiles compared to the parent molecules. The underlying principle is that the resulting hybrid compound may exhibit a synergistic effect, a dual mode of action, or a modified selectivity profile. mdpi.com
Hybridization strategies can be broadly categorized into two main types:
Cleavable linkers: The pharmacophoric units are connected by a linker that is designed to be cleaved in vivo, releasing the individual active molecules. This approach is often employed in the design of prodrugs.
Non-cleavable linkers: The pharmacophores are joined by a stable linker, and the entire hybrid molecule is responsible for the observed biological activity.
Overview of Research on 5-Chloro-4-hydrazinyl-8-methylquinoline within Quinoline-Hydrazine Chemistry
A comprehensive review of the scientific literature reveals a notable absence of specific research focused on the synthesis, characterization, or biological evaluation of this compound. While the individual components of this molecule—the substituted quinoline core and the hydrazinyl moiety—are well-established pharmacophores, their specific combination in this arrangement has not been extensively investigated or reported in publicly available research.
The broader field of quinoline-hydrazine chemistry, however, offers a valuable context for understanding the potential significance of this compound. Research on various quinoline-hydrazone derivatives has demonstrated their potential as antibacterial, antifungal, and anticancer agents. bohrium.comnih.govresearchgate.net For instance, studies on 7-chloroquinolinehydrazones have highlighted their cytotoxic potential against a range of cancer cell lines.
The structure of this compound suggests several avenues for potential biological activity. The presence of the chlorine atom at the 5-position and the methyl group at the 8-position of the quinoline ring could influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. The 4-hydrazinyl group provides a reactive site for the formation of hydrazones with various aldehydes and ketones, allowing for the generation of a library of derivatives with diverse biological profiles.
Given the established therapeutic potential of quinoline-hydrazine scaffolds, the lack of specific research on this compound represents a potential opportunity for future investigation. The synthesis and biological screening of this compound and its derivatives could lead to the discovery of novel therapeutic agents with unique pharmacological properties.
Properties
IUPAC Name |
(5-chloro-8-methylquinolin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-2-3-7(11)9-8(14-12)4-5-13-10(6)9/h2-5H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAKCPKNGLLRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC=N2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Techniques for 5 Chloro 4 Hydrazinyl 8 Methylquinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment of each atom, allowing for the comprehensive mapping of the molecular framework of 5-Chloro-4-hydrazinyl-8-methylquinoline.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the protons of the methyl group, and the protons of the hydrazinyl moiety. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituent groups, namely the chloro, hydrazinyl, and methyl groups.
The aromatic region of the spectrum is particularly informative, revealing the substitution pattern on the quinoline core. The coupling constants (J) between adjacent protons offer insights into their spatial relationships, further aiding in the assignment of each signal to a specific proton.
¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 8.949 | Doublet | 1.7 |
| Aromatic-H | 8.120 | Doublet | 8.3 |
| Aromatic-H | 7.653 | ||
| Aromatic-H | 7.560 | ||
| Aromatic-H | 7.432 | ||
| Aromatic-H | 7.386 | ||
| Methyl-H (CH₃) | 2.826 | Singlet | |
| Hydrazinyl-H (NH₂) | Not specified | Not specified | Not specified |
| Hydrazinyl-H (NH) | Not specified | Not specified | Not specified |
Note: The provided data is based on a representative spectrum of a related methylquinoline structure and serves as an illustrative example. Actual chemical shifts and coupling constants for this compound may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization state (sp², sp³) and its electronic environment.
The spectrum will show signals for the carbon atoms of the quinoline ring, the methyl group, and any carbons directly attached to the chloro and hydrazinyl substituents. The positions of these signals are crucial for confirming the substitution pattern on the quinoline ring.
¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Quaternary Carbon | 153.9 |
| Quaternary Carbon | 148.8 |
| Aromatic CH | 136.2 |
| Aromatic CH | 129.5 |
| Aromatic CH | 127.1 |
| Aromatic CH | 121.2 |
| Aromatic CH | 110.1 |
| Quaternary Carbon | 109.8 |
| Quaternary Carbon | 109.8 |
| Methyl Carbon (CH₃) | 17.5 |
Note: The provided data is based on a representative spectrum of a related quinoline structure and serves as an illustrative example. Actual chemical shifts for this compound may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the hydrazinyl group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinoline ring, and the C-Cl stretching of the chloro substituent.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydrazinyl (N-H) | Stretching | 3400 - 3250 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Methyl (C-H) | Stretching | 2975 - 2860 |
| Quinoline (C=N) | Stretching | 1620 - 1590 |
| Quinoline (C=C) | Stretching | 1600 - 1450 |
| Chloro (C-Cl) | Stretching | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This precise mass measurement is crucial for confirming the molecular formula of this compound (C₁₀H₁₀ClN₃) and distinguishing it from other compounds with the same nominal mass.
Mass Fragmentation Pattern Analysis
Under the high-energy conditions of the mass spectrometer, the molecular ion of this compound will break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. Analysis of the fragmentation pattern can help to identify the different structural components of the molecule and how they are connected. For instance, the loss of the hydrazinyl group, the methyl group, or the chlorine atom would result in characteristic fragment ions.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This analytical method is crucial for verifying the empirical formula of a substance, thereby confirming its molecular identity and purity. For this compound, this technique quantitatively determines the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl).
The verification process involves comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's molecular formula, C₁₀H₁₀ClN₃. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is a widely accepted criterion for confirming the structure and purity of the sample.
Theoretical Composition
The theoretical elemental composition of this compound is calculated from its molecular formula (C₁₀H₁₀ClN₃) and the atomic weights of its constituent elements (C = 12.01, H = 1.008, Cl = 35.45, N = 14.01). The total molecular weight of the compound is 207.66 g/mol .
The expected percentages for each element are as follows:
Carbon (C): 57.84%
Hydrogen (H): 4.85%
Chlorine (Cl): 17.07%
Nitrogen (N): 20.24%
These theoretical values serve as the benchmark against which experimental results are measured.
Research Findings and Data
Detailed research into the synthesis of this compound and its analogs consistently employs elemental analysis as a primary method for structural confirmation. In typical research findings, the experimentally obtained values for C, H, and N are presented alongside the calculated theoretical percentages to demonstrate the successful synthesis and purity of the target molecule.
Below is an interactive data table presenting the theoretical elemental composition of this compound. In a research context, this table would be populated with the "Found (%)" values from the experimental analysis for direct comparison.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Composition (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 57.84 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 4.85 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.07 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 20.24 |
| Total | 207.66 | 100.00 |
This foundational data is indispensable for the validation of this compound in any research endeavor, ensuring the reliability of subsequent spectroscopic and analytical characterizations.
Medicinal Chemistry Research Perspectives on 5 Chloro 4 Hydrazinyl 8 Methylquinoline and Analogues
Research into Antineoplastic Activities
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including anticancer effects. brieflands.com The introduction of a hydrazinyl or hydrazone moiety can further enhance this activity, potentially through various mechanisms of action. mdpi.com
In Vitro Cytotoxicity Studies on Cancer Cell Lines
The cytotoxic potential of quinoline derivatives has been evaluated against a variety of human cancer cell lines, revealing promising activity and, in some cases, selectivity for cancer cells over normal cells.
Evaluation Across Diverse Human Cancer Cell Panels
Studies on 7-chloroquinolinehydrazones, which are structurally related to 5-Chloro-4-hydrazinyl-8-methylquinoline, have demonstrated significant cytotoxic activity across a broad panel of human cancer cell lines. In a comprehensive screening, these compounds exhibited submicromolar GI50 (50% growth inhibition) values against cell lines from nine different types of tumors, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov This broad-spectrum activity highlights the potential of the chloro-substituted quinoline scaffold in cancer chemotherapy.
For instance, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity with GI50 values ranging from 0.4 to 8 µM against a panel of seven tumor cell lines, including colon (CaCo-2), breast (MCF-7), and various leukemia and lymphoma cells (CCRF-CEM, Hut78, THP-1, and Raji). mdpi.com
Assessment against Specific Cancer Cell Lines
More targeted studies on specific cancer cell lines have further elucidated the cytotoxic potential of quinoline derivatives. For example, a series of quinoline-based hydrazide-hydrazones were evaluated against neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) cell lines. mdpi.com Notably, some analogues demonstrated significant and selective reduction in the viability of neuroblastoma cells with micromolar potency. mdpi.com
In another study, 5-chloro-8-hydroxyquinoline (B194070) derivatives have shown effectiveness against human lung carcinoma (A-549) and cervical carcinoma (HeLa) cells. One derivative with an o-chloro substitution exhibited an IC50 value of 5.6 mM against A-549 cells, while showing no toxicity to normal cells. Furthermore, certain 7-chloro-(4-thioalkylquinoline) derivatives displayed pronounced selectivity against human colorectal cancer cells (HCT116 and HCT116p53-/-) and leukemia cell lines (CCRF-CEM, CEM-DNR, K562, and K562-TAX). nih.gov
The following table summarizes the cytotoxic activities of some quinoline derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 7-Chloroquinolinehydrazones | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast Cancer | Submicromolar GI50 | nih.gov |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | CaCo-2, MCF-7, CCRF-CEM, Hut78, THP-1, Raji | 0.4 - 8 µM (GI50) | mdpi.com |
| Quinoline-based hydrazide-hydrazones | SH-SY5Y, Kelly (Neuroblastoma) | Micromolar potency | mdpi.com |
| 5-Chloro-8-hydroxyquinoline derivative | A-549 (Lung Carcinoma) | 5.6 mM (IC50) | |
| 7-Chloro-(4-thioalkylquinoline) derivatives | HCT116, HCT116p53-/-, CCRF-CEM, CEM-DNR, K562, K562-TAX | Selective cytotoxicity | nih.gov |
Elucidation of Molecular Mechanisms in Cancer Research
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research into quinoline analogues has pointed towards several key pathways, including the inhibition of essential enzymes and the induction of programmed cell death.
DNA Topoisomerase I Inhibition Research
DNA topoisomerases are critical enzymes involved in DNA replication, transcription, and recombination, making them attractive targets for anticancer drugs. While direct evidence for this compound as a DNA topoisomerase I inhibitor is not available, the general class of quinoline derivatives has been explored for this activity. The mechanism of action for some anticancer agents involves the stabilization of the topoisomerase I-DNA cleavage complex, which leads to DNA damage and subsequent cell death. The potential for quinoline derivatives to act as topoisomerase inhibitors is an active area of research.
Cell Cycle Arrest and Apoptosis Induction Studies
A hallmark of cancer is uncontrolled cell proliferation. Many effective anticancer drugs function by inducing cell cycle arrest and apoptosis (programmed cell death). Studies on quinoline analogues have demonstrated their ability to modulate these processes.
For example, a quinoline hydrazide derivative was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein in SH-SY5Y neuroblastoma cells. mdpi.com Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives, at concentrations five times their IC50, caused an accumulation of cells in the G0/G1 phase, inhibited DNA and RNA synthesis, and induced apoptosis in the CCRF-CEM leukemia cell line. nih.gov
Furthermore, some 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to effectively suppress cell cycle progression in leukemia and lymphoma cells. mdpi.com After 24 hours of treatment, these compounds induced the disruption of the mitochondrial membrane potential and triggered apoptosis in Hut78 cells. mdpi.com The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the clean and efficient removal of cancer cells. The appearance of a sub-G0/G1 peak in cell cycle analysis is often indicative of DNA fragmentation and apoptosis. mdpi.com
Anti-angiogenesis and Cell Migration Modulation Research
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential in oncology. ekb.eg One of the key mechanisms through which these compounds exert their anti-cancer effects is the inhibition of angiogenesis and cell migration, critical processes in tumor growth and metastasis. rsc.orgnih.gov Research into quinoline analogues has identified their capability to disrupt these pathways, suggesting a promising avenue for the investigation of this compound.
Quinoline derivatives have been shown to inhibit angiogenesis by targeting key regulators of the process, notably the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a primary receptor that mediates the pro-angiogenic activities of VEGF, and its inhibition is a validated strategy in cancer therapy. nih.govmdpi.com Studies on newly synthesized quinoline and isatin (B1672199) derivatives revealed that these compounds can strongly inhibit VEGFR-2 kinase activity. nih.gov For instance, certain benzo[g]quinazolines, which share structural similarities with quinolines, were found to have inhibitory effects on VEGFR-2 comparable to the standard drug sorafenib. mdpi.com
Beyond inhibiting angiogenesis, quinoline derivatives have also been found to modulate cell migration. A specific quinoline derivative, designated "f25," was shown to inhibit the migration and invasion of tongue cancer cells (CAL-27) to a degree comparable to the chemotherapy agent cisplatin. nih.gov Further research on other analogues demonstrated an ability to prevent the healing and migration capabilities of cancer cells, a crucial step in preventing metastasis. nih.gov The antitumor potential of these compounds is often linked to their ability to disrupt microtubule assembly by inhibiting tubulin polymerization, which not only induces cell cycle arrest but also interferes with cell motility. rsc.org Given that various quinoline hybrids have been recognized for their capacity to disrupt cell migration, this presents a significant research perspective for this compound and its related compounds. ekb.eg
Investigations into Multidrug Resistance Reversal
Multidrug resistance (MDR) remains a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux therapeutic agents from cancer cells. A promising strategy to combat MDR is the development of compounds that can reverse this effect or that are selectively toxic to MDR cells. Research into 8-hydroxyquinoline (B1678124) (8-HQ) derivatives has revealed their potential in this area. mdpi.com
Specifically, derivatives of 5-chloro-8-hydroxyquinoline have been a focus of such investigations. The incorporation of zwitterionic amino acids, like proline, into the 5-chloro-8-hydroxyquinoline scaffold has been explored to enhance aqueous solubility and biological activity. mdpi.com A notable example is (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro), a compound designed and synthesized for its potential MDR reversal activity. rsc.org In vitro assays demonstrated that HQCl-Pro was more effective against drug-resistant Colo 320 adenocarcinoma cells compared to the drug-sensitive Colo 205 cell line, highlighting its potential to overcome resistance mechanisms. rsc.org This selective activity against resistant cells is a highly sought-after characteristic for new anticancer agents. mdpi.com
Furthermore, the hydrazone moiety, present in this compound, is also of significant interest. Quinoline hydrazone derivatives have been designed and synthesized as novel antibacterial agents specifically targeting multidrug-resistant bacterial strains. nih.govbohrium.com While the context is antibacterial, this demonstrates the potential of the quinoline-hydrazone combination to interact with targets in resistant organisms. This line of research suggests that this compound, which combines both the 5-chloro-quinoline core and a hydrazinyl group, warrants investigation for its ability to reverse or circumvent multidrug resistance in cancer cells.
Research into Antimicrobial Properties
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with derivatives showing activity against a wide range of pathogens. biointerfaceresearch.com The presence of a chlorine atom, as in this compound, is known to enhance the antimicrobial spectrum and stability of quinoline compounds. jindunchemistry.com
Antibacterial Activity Assessments
Derivatives of 5-chloro-quinoline have been synthesized and evaluated for their in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov The hydrazide/hydrazone functional group is also a key feature, as these derivatives have been shown to possess noteworthy antibacterial activity and can act on various bacterial targets. nih.gov
Research has demonstrated that 5-chloro-quinoline analogues exhibit potent activity against Gram-positive bacteria, including drug-resistant strains. For example, a hybrid compound coupling a quinoline core with a quinolone fragment (compound 5d) showed significant effect against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values as low as 0.125 µg/mL. nih.gov Another class of related compounds, 8-hydroxyquinoline-5-sulfonamides, also displayed activity against Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant S. aureus (MRSA) isolates. mdpi.com Cloxyquin (5-chloroquinolin-8-ol) has shown good activity against Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 μg/mL against both standard and multidrug-resistant clinical isolates. nih.gov
Table 1: Antibacterial Activity of Quinoline Analogues against Gram-Positive Bacteria
| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Quinolone coupled hybrid 5d | S. aureus RN4220 | 0.125 | nih.gov |
| Quinolone coupled hybrid 5d | S. aureus NCTC8325 | 0.25 | nih.gov |
| Quinolone coupled hybrid 5d | MRSA XJ745 | 0.5 | nih.gov |
| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis (150 clinical isolates) | 0.062–0.25 | nih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | S. aureus ATCC 29213 | 15.62 | mdpi.com |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA SA 3202 | 7.81 | mdpi.com |
While often more effective against Gram-positive strains, quinoline derivatives also possess activity against Gram-negative bacteria. biointerfaceresearch.com The previously mentioned quinolone-quinoline hybrid 5d was effective against Escherichia coli and Pseudomonas aeruginosa with MIC values ranging from 2 to 8 µg/mL. nih.gov Other studies on 4-chloroacetylaminophenylaminoquinoline derivatives showed moderate inhibition zones against Gram-negative bacteria. ekb.eg The unique cellular structure of Gram-negative bacteria presents a challenge, but the demonstrated efficacy of certain analogues indicates a potential for this compound in this area. semanticscholar.org
Table 2: Antibacterial Activity of Quinoline Analogues against Gram-Negative Bacteria
| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Quinolone coupled hybrid 5d | E. coli ATCC25922 | 2 | nih.gov |
| Quinolone coupled hybrid 5d | P. aeruginosa ATCC27853 | 8 | nih.gov |
| 5-chloro-13-phenethyl-13,14-dihydro-2H- bohrium.comnih.govoxazino[5,6-h] quinoline (1) | E. coli | 8–64 | nih.gov |
| 5-chloro-13-phenethyl-13,14-dihydro-2H- bohrium.comnih.govoxazino[5,6-h] quinoline (1) | P. aeruginosa | 8–64 | nih.gov |
The mechanism of action for many quinoline-based antibacterials involves the inhibition of essential bacterial enzymes. nih.gov DNA gyrase, a type II topoisomerase, is a primary and clinically validated target. patsnap.com Quinolones function by inhibiting DNA gyrase, which is responsible for introducing negative supercoils into bacterial DNA, a process vital for replication and transcription. patsnap.comyoutube.com The binding of these inhibitors to the DNA-gyrase complex stabilizes it in a cleaved state, leading to lethal double-stranded DNA breaks. patsnap.com
Notably, quinoline hydrazide/hydrazone derivatives are specifically recognized for their potential to target bacterial DNA gyrase. nih.gov This makes the hydrazinyl moiety of this compound particularly relevant. Molecular docking studies of other quinoline hydrazone derivatives have suggested dihydrofolate reductase (DHFR) as another potential target, with high estimated binding affinities. bohrium.com Additionally, research on certain 5-chloro-quinoline derivatives has suggested that they may target both bacterial Topoisomerase IV and Lipopolysaccharide (LPS) transport protein A (LptA), indicating the possibility of a dual-target mechanism of action. nih.gov
Antifungal Activity Assessments
The antifungal potential of quinoline derivatives has been a subject of significant investigation, with studies exploring their efficacy against a range of fungal pathogens. Research in this area has encompassed both filamentous fungi and yeast strains, revealing promising avenues for the development of new antifungal agents.
Derivatives of 8-quinolinol have demonstrated notable in vitro antifungal activity against various filamentous fungi. nih.gov One study investigated a series of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols against fungi such as Aspergillus niger, Aspergillus oryzae, Trichoderma viride, and Myrothecium verrucaria. nih.gov Among the tested compounds, the 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were identified as the most potent antifungal agents. nih.gov This suggests that halogen substitution on the quinoline ring can significantly influence antifungal efficacy. Another study highlighted that quinoline derivatives can exhibit selective action, with some compounds demonstrating efficacy specifically against filamentous fungi. For instance, one particular quinoline derivative showed potent activity against dermatophytic strains. nih.gov
In the context of agricultural applications, novel fibrous materials containing 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) have been developed and tested against grapevine trunk disease pathogens, Phaeomoniella chlamydospora and Phaeoacremonium aleophilum. These materials effectively inhibited the growth of these pathogenic fungi, indicating the potential of such quinoline derivatives in crop protection. mdpi.com
Table 1: Antifungal Activity of Selected Quinoline Derivatives against Filamentous Fungi
| Compound | Fungal Species | Activity | Reference |
|---|---|---|---|
| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria | Most fungitoxic | nih.gov |
| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria | Most fungitoxic | nih.gov |
| Quinoline derivative 5 | Dermatophytic strains | Selective anti-dermatophytic action (Geometric Mean MIC = 19.14 μg/ml) | nih.gov |
| 5-chloro-7-iodo-8-hydroxyquinoline | Phaeomoniella chlamydospora, Phaeoacremonium aleophilum | Effective growth inhibition | mdpi.com |
The antifungal activity of quinoline derivatives extends to various yeast strains, including clinically significant species like Candida albicans and Cryptococcus neoformans. Hydrazine-based compounds, which share a structural feature with this compound, have shown significant fungicidal activity against C. albicans. nih.gov Notably, some of these compounds were effective against fluconazole- and caspofungin-resistant strains of C. albicans and also demonstrated the ability to decrease biofilm formation. nih.gov
Research on 7-chloro-4-arylhydrazonequinolines revealed that some of these compounds exhibit minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the first-line antifungal drug fluconazole (B54011) against several oral fungi, including various Candida species and Rhodutorula species. researchgate.net For example, one derivative showed a MIC of 25 μg/mL and a MFC of 50 μg/mL against C. albicans. researchgate.net Furthermore, hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus have been synthesized and evaluated for their antifungal properties against C. albicans and C. neoformans. mdpi.com
A series of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives demonstrated promising in vitro antifungal activity against a panel of seven fungal pathogens, with some compounds exhibiting exceptional efficacy against C. auris, C. glabrata, and C. neoformans, with MICs of ≤ 0.0313 μg/mL. nih.gov
Table 2: Antifungal Activity of Selected Quinoline Analogues against Yeast Strains
| Compound/Derivative | Yeast Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Hydrazine-based compounds | Candida albicans (including resistant strains) | Significant fungicidal activity, decreased biofilm formation. | nih.gov |
| 7-chloro-4-arylhydrazonequinolines | Candida spp., Rhodutorula spp. | MIC and MFC values comparable to fluconazole. | researchgate.net |
| Hybrid 7-chloro-4-aminoquinoline-2-pyrazoline analogues | Candida albicans, Cryptococcus neoformans | Antifungal activity demonstrated. | mdpi.com |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazones | C. auris, C. glabrata, C. neoformans | Exceptional efficacy with MICs ≤ 0.0313 μg/mL for some derivatives. | nih.gov |
Antimycobacterial Activity Research
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antimycobacterial agents. Quinoline derivatives have been a focus of this research. Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good in vitro antituberculosis activity against both standard strains and clinical isolates of M. tuberculosis, including multidrug-resistant isolates, with MICs ranging from 0.062 to 0.25 μg/ml. nih.gov
A series of styrylquinolines and quinolineamides based on the 8-hydroxyquinoline moiety were investigated for their potential as antimycobacterial agents against a range of Mycobacterium species. nih.gov Several of these compounds were found to be more effective than the standard drugs isoniazid (B1672263) and ciprofloxacin (B1669076) against certain strains. nih.govresearchgate.net For instance, a 5,7-dinitro-8-hydroxyquinoline derivative showed high potency against M. abscessus and M. smegmatis. nih.govresearchgate.net
Furthermore, the synthesis of imidazo[1,5-a]quinolines and their metal complexes has been explored. rsc.org The metal complexation of certain imidazo[1,5-a]quinoline (B8571028) analogs with zinc (Zn2+) or iron (Fe2+) was found to significantly increase their inhibitory activity against M. tuberculosis while reducing cytotoxicity. rsc.org
Table 3: Antimycobacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Mycobacterial Strain(s) | Activity | Reference |
|---|---|---|---|
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (including multidrug-resistant strains) | MICs ranging from 0.062 to 0.25 μg/ml. | nih.gov |
| 5,7-dinitro-8-hydroxyquinoline derivative | M. abscessus, M. smegmatis | Higher potency than ciprofloxacin. | nih.govresearchgate.net |
| 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid | M. avium complex | Comparable activity to standard drugs. | nih.govresearchgate.net |
| Imidazo[1,5-a]quinoline-metal complexes | M. tuberculosis H37Rv | Increased inhibitory activity and reduced cytotoxicity. | rsc.org |
Research into Antimalarial Activities
Quinoline-based compounds have historically been a cornerstone of antimalarial therapy, and research continues to explore new derivatives to combat drug-resistant malaria.
A number of studies have demonstrated the in vitro antiplasmodial activity of quinoline derivatives against various strains of Plasmodium falciparum. Novel quinolinylhydrazones have been synthesized and screened for their activity against both chloroquine-sensitive (T96) and chloroquine-resistant (K1) strains of P. falciparum. scispace.com One of the synthesized compounds exhibited strong antimalarial activity with IC50 values of 103.4 ng/mL and 18.76 ng/mL against the T96 and K1 strains, respectively. scispace.com
Hybrid molecules containing a 4-aminoquinoline (B48711) moiety have also been a focus of research. malariaworld.org The molecular hybridization of 4-aminoquinoline with hydrazones and imines has yielded compounds with promising antiplasmodial activity and low cytotoxicity. malariaworld.org Similarly, triazole-linked chloroquinoline derivatives have shown a significant increase in antiplasmodial activity against chloroquine-resistant strains of P. falciparum compared to chloroquine (B1663885) itself. nih.gov
Derivatives of 5-aryl-8-aminoquinoline have been found to be more potent than primaquine (B1584692) against P. falciparum cell growth and were more active against the chloroquine-resistant clone than the chloroquine-sensitive clone. nih.gov
Table 4: In Vitro Antiplasmodial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Plasmodium falciparum Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Quinolinylhydrazone (11a) | T96 (chloroquine-sensitive), K1 (chloroquine-resistant) | Strong antimalarial activity (IC50: 103.4 ng/mL for T96, 18.76 ng/mL for K1). | scispace.com |
| 4-aminoquinoline-hydrazone/imine hybrids (IQ5, IQ6) | Not specified | Important parasite growth inhibition. | malariaworld.org |
| Triazole-linked chloroquinoline derivatives | NF54 (chloroquine-sensitive), Dd2 (chloroquine-resistant) | 3-5 fold increase in activity against Dd2 strain compared to chloroquine. | nih.gov |
| 5-aryl-8-aminoquinoline analogues | Chloroquine-sensitive and -resistant clones | More potent than primaquine; more active against resistant clone. | nih.gov |
The in vivo antimalarial efficacy of quinoline derivatives has been evaluated in murine models, providing crucial data on their potential as drug candidates. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, demonstrated oral activity in P. berghei, P. chabaudi, and P. yoelii models of rodent malaria, with efficacy comparable or superior to chloroquine. mdpi.com
In another study, hybrid molecules of 4-aminoquinoline and imipramine (B1671792) were evaluated in vivo. Oral administration of one such hybrid at 64 mg/kg/day resulted in a 99% inhibition of P. chabaudi growth in mice after four days. nih.gov Furthermore, a 4-aminoquinoline-pyrimidine hybrid showed significant parasite suppression in a P. berghei-mouse malaria model, with a 96.42% suppression at a dose of 100 mg/kg on day 5. nih.gov
Table 5: In Vivo Antimalarial Efficacy of Selected Quinoline Derivatives in Murine Models
| Compound/Derivative | Murine Model | Efficacy | Reference |
|---|---|---|---|
| MG3 (pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline) | P. berghei, P. chabaudi, P. yoelii | Orally active with efficacy comparable or better than chloroquine. | mdpi.com |
| 4-aminoquinoline-imipramine hybrid | P. chabaudi | 99% growth inhibition at 64 mg/kg/day after 4 days. | nih.gov |
| 4-aminoquinoline-pyrimidine hybrid | P. berghei | 96.42% parasite suppression at 100 mg/kg on day 5. | nih.gov |
Other Areas of Pharmacological Research
The versatile quinoline scaffold, particularly when substituted with reactive moieties like chlorine and hydrazine (B178648), has prompted researchers to explore its potential across a wide spectrum of pharmacological activities. Beyond the more extensively studied areas, this compound and its analogues have been investigated for their therapeutic promise in several other key research domains. These explorations are frequently based on the known biological activities of the quinoline nucleus and the specific physicochemical properties imparted by its substituents.
DNA Binding and Cleavage Studies
The interaction of small molecules with DNA is a cornerstone of medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. For quinoline derivatives, the planar aromatic ring system is a key structural feature that facilitates various modes of DNA binding, including intercalation and groove binding. While direct studies on the DNA binding and cleavage properties of this compound are not extensively documented in publicly available literature, the behavior of structurally related quinoline analogues provides significant insights into its potential mechanisms of action.
DNA Binding Mechanisms of Quinoline Analogues
The binding of quinoline derivatives to DNA is primarily non-covalent. The two main modes of interaction are intercalation and groove binding, which are influenced by the nature and position of substituents on the quinoline ring.
Intercalation: The planar aromatic structure of the quinoline nucleus allows it to insert between the base pairs of the DNA double helix. This mode of binding is often stabilized by π-π stacking interactions between the quinoline ring and the DNA bases. Intercalation can lead to significant structural distortions of the DNA, such as unwinding of the helix and an increase in its length, which can interfere with cellular processes like DNA replication and transcription. For instance, some 2-aminopyrimidine (B69317) based 4-aminoquinoline derivatives have been shown to intercalate into DNA. nih.gov The presence of substituents can modulate the intercalative binding affinity.
Groove Binding: Quinoline analogues can also bind to the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the molecule and the edges of the base pairs in the grooves. The substituents on the quinoline ring play a crucial role in determining the specificity and strength of groove binding. For example, copper(II) complexes of 2-methyl-8-hydroxyquinoline have been found to interact with DNA via groove binding. rsc.org
Spectroscopic techniques are instrumental in elucidating these binding modes. UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly employed to study the interactions between quinoline derivatives and DNA. Changes in the absorption or emission spectra of the compound upon addition of DNA can indicate binding, and the nature of these changes can provide clues about the binding mode.
DNA Cleavage by Quinoline Analogues
Certain quinoline derivatives, particularly when complexed with transition metals, can induce cleavage of the DNA backbone. This ability to damage DNA is a key mechanism for the cytotoxic effects of many anticancer drugs. DNA cleavage can occur through two primary pathways:
Oxidative Cleavage: This is the most common mechanism for DNA cleavage by metal complexes of quinoline derivatives. The metal center, often copper(II) or iron(II), can participate in redox reactions to generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or superoxide (B77818) anions (O₂⁻•). These highly reactive species can then attack the deoxyribose sugar or the nucleobases of DNA, leading to strand scission. The quinoline ligand serves to deliver the metal ion to the DNA, and its binding mode can influence the proximity and efficiency of the cleavage reaction.
Hydrolytic Cleavage: In this less common mechanism, the metal complex acts as an artificial nuclease, catalyzing the hydrolysis of the phosphodiester bonds in the DNA backbone. This process mimics the action of natural restriction enzymes. nih.gov
Gel electrophoresis is a standard technique used to assess the DNA cleavage activity of compounds. mdpi.commdpi.com By incubating plasmid DNA with the test compound and then separating the resulting DNA fragments by size on an agarose (B213101) gel, it is possible to determine if the compound is capable of cleaving DNA and to distinguish between single-strand and double-strand breaks.
Influence of Substituents on DNA Interaction
The specific substituents on the quinoline ring of this compound are expected to significantly influence its interaction with DNA:
4-Hydrazinyl Group: The hydrazinyl group at the C4 position can participate in hydrogen bonding interactions, potentially favoring groove binding. Its basic nature could also lead to protonation at physiological pH, resulting in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.
5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C5 position can affect the electronic properties of the quinoline ring, which may modulate its intercalative ability.
8-Methyl Group: The methyl group at the C8 position can influence the steric and hydrophobic properties of the molecule, which could impact how it fits into the DNA grooves or intercalates between base pairs. The presence of a methyl group on the quinoline ring has been shown to be involved in hydrophobic interactions with DNA. rsc.org
Research Findings on Analogues
While specific data for this compound is limited, studies on related compounds provide a framework for understanding its potential DNA interactions. The following table summarizes findings for some quinoline analogues.
| Compound Class | Method of Study | Key Findings | Binding Constant (where available) |
| 4-Aminoquinoline Derivatives | Spectrophotometry, Spectrofluorimetry | Intercalation into AT-rich regions of DNA. nih.gov | Not specified |
| Copper(II) complexes of 2-methyl-8-hydroxyquinoline | Spectral and redox techniques | Groove binding interaction with DNA; one complex showed DNA cleavage without a reductant. rsc.org | Not specified |
| Lanthanide complexes of 5,7-dibromo-8-quinolinol | Various spectroscopic methods | Intercalation was the most probable binding mode. nih.gov | Not specified |
It is important to note that the DNA binding and cleavage activity of a particular quinoline derivative is a result of the interplay between its electronic, steric, and hydrophobic properties, which are determined by its unique substitution pattern. Further experimental studies are necessary to fully elucidate the specific DNA interaction profile of this compound.
Structure Activity Relationship Sar Investigations and Molecular Design Principles
Impact of Substituents on Biological Activities and Physicochemical Parameters
Role of Halogen (Chloro) Substitution at Position 5
The presence of a halogen, specifically a chloro group, at the C-5 position of the quinoline (B57606) ring is a key determinant of the molecule's bioactivity. Halogen substituents are known to significantly modulate the electronic and lipophilic character of aromatic systems. The chloro group is electron-withdrawing, which can influence the pKa of the quinoline nitrogen and affect the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with biological targets. researchgate.net
Influence of the Methyl Group at Position 8
The methyl group at the C-8 position also exerts a significant influence on the molecule's properties. Unlike the electron-withdrawing chloro group, the methyl group is electron-donating and can increase the electron density of the quinoline ring system. Furthermore, its presence introduces steric bulk, which can affect the planarity of the molecule and its ability to fit into a specific binding pocket. rsc.org
The position of the methyl group is critical; substitution at C-8 can have different effects compared to other positions. biointerfaceresearch.com For example, in some 8-hydroxyquinoline (B1678124) derivatives, substitutions at this position have been shown to impact bioactivity. nih.govmdpi.com The steric hindrance provided by the 8-methyl group can orient the other substituents in a conformation that is either favorable or unfavorable for binding to a biological target. rsc.org
Effects of Hydrazinyl Group Modifications and Hydrazone Formation
The hydrazinyl (-NHNH2) group at the C-4 position is a versatile functional group that significantly contributes to the molecule's chemical reactivity and biological activity. ontosight.ai This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.
A common and effective strategy to modify the activity of hydrazinylquinolines is through the formation of hydrazones. researchgate.netbohrium.com Hydrazones are formed by the condensation of the hydrazinyl group with various aldehydes or ketones. This modification introduces a diverse range of substituents, allowing for the fine-tuning of steric, electronic, and lipophilic properties. nih.govnih.gov The resulting quinoline-hydrazone derivatives have demonstrated a broad spectrum of biological activities. researchgate.netmdpi.comnih.gov The structural flexibility and chelating ability of the hydrazone moiety are often cited as key contributors to their pharmacological effects. nih.gov
| Parent Compound | Modification | Resulting Derivative | Observed Impact | Reference |
|---|---|---|---|---|
| 4-Hydrazinylquinoline | Condensation with Aldehyde/Ketone | Quinoline Hydrazone | Enhanced/Modified Biological Activity | researchgate.netbohrium.com |
| Quinoline Hydrazine (B178648) | Formation of Hydrazide-Hydrazone | Quinoline Hydrazide-Hydrazone | Potent Cytotoxic Effects | mdpi.com |
| Quinoline Scaffold | Introduction of Hydrazone Linker | Quinoline-Hydrazone Hybrids | Potent Antileishmanial Activity | rsc.org |
Correlation with Electronic Properties (e.g., Hammett Constants, pKa values)
The electronic properties of the substituents, often quantified by parameters like Hammett constants (σ), are crucial in understanding their impact on reactivity and bioactivity. The Hammett constant provides a measure of the electron-donating or electron-withdrawing capacity of a substituent on an aromatic ring. For 5-Chloro-4-hydrazinyl-8-methylquinoline, the chloro group has a positive Hammett constant, indicating it is electron-withdrawing, while the methyl group has a negative constant, signifying its electron-donating nature.
These electronic effects directly influence the pKa value of the quinoline nitrogen. The pKa determines the extent of ionization at physiological pH, which is critical for drug absorption, distribution, and target interaction. A good correlation has been observed between the pKa values of quinoline derivatives and their Hammett constants, demonstrating the predictable nature of these electronic influences. researchgate.net Altering these electronic properties through substitution can be a powerful tool in the rational design of more potent analogs. researchgate.net
Lipophilicity and its Influence on Activity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a key physicochemical parameter that governs the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.govmdpi.com It influences a compound's ability to cross biological membranes, its distribution in the body, and its binding to target proteins. nih.govresearchgate.net
| Substituent | Position | Electronic Effect | Impact on Lipophilicity (log P) | Reference |
|---|---|---|---|---|
| Chloro | 5 | Electron-withdrawing | Increase | rsc.orgacs.org |
| Methyl | 8 | Electron-donating | Increase | biointerfaceresearch.comrsc.org |
| Hydrazinyl/Hydrazone | 4 | Variable | Variable/Generally Increases | ontosight.ainih.gov |
Rational Design Strategies for Enhanced Bioactivity
The insights gained from SAR studies provide a foundation for the rational design of new molecules with enhanced biological activity. unimi.itmdpi.com By understanding the specific roles of each substituent, medicinal chemists can make targeted modifications to optimize the pharmacological profile of the lead compound. nih.gov
For derivatives of this compound, rational design strategies may include:
Varying the Halogen: Replacing the chloro group at position 5 with other halogens (e.g., fluoro, bromo) to fine-tune electronic properties and lipophilicity. acs.org
Modifying the C-8 Substituent: Exploring different alkyl or other functional groups at position 8 to probe steric and electronic requirements at the target site.
Extensive Hydrazone Library Synthesis: Reacting the hydrazinyl group with a wide array of aldehydes and ketones to create a library of hydrazones with diverse chemical properties. This approach has proven successful in identifying quinoline-based hydrazone derivatives with potent anticancer activity. nih.gov
By integrating computational methods like molecular docking with SAR data, researchers can predict how new derivatives will interact with their biological targets, thereby accelerating the discovery of more effective and selective therapeutic agents. nih.govnih.gov
Scaffold Modification and Hybridization Approaches
The quinoline scaffold is a versatile platform that lends itself to various modifications and hybridizations to enhance its therapeutic potential. While specific studies on the modification of this compound are not extensively documented, the principles of scaffold modification and hybridization applied to related quinoline derivatives provide a framework for potential strategies.
One common approach is the hybridization of the quinoline moiety with other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or dual-action properties. For instance, the hybridization of quinoline derivatives with other heterocyclic systems or known pharmacophores has been a successful strategy in drug discovery.
Another approach involves the modification of the core scaffold itself. For the this compound structure, potential modifications could include:
Substitution at the hydrazinyl group: The terminal nitrogen of the hydrazinyl moiety is a prime site for derivatization. Condensation with various aldehydes and ketones can yield a diverse library of hydrazones, each with a unique substitution pattern that can influence biological activity.
Alteration of the substituents on the quinoline ring: The chloro group at position 5 and the methyl group at position 8 are key modulators of the electronic and steric properties of the molecule. Replacing the chloro group with other halogens (e.g., F, Br) or electron-withdrawing/donating groups can fine-tune the activity. Similarly, varying the alkyl substituent at the 8-position can impact lipophilicity and target engagement.
Bioisosteric replacement: The quinoline ring itself can be replaced by other bicyclic heteroaromatic systems to explore different spatial arrangements and electronic distributions while maintaining key binding interactions.
| Hybridization Partner | Resulting Hybrid Scaffold | Potential Therapeutic Application |
| Isatin (B1672199) | 4-aminoquinoline-isatin hybrids | Antibacterial mdpi.com |
| Benzimidazole | 7-chloro-4-aminoquinoline-benzimidazole | Anticancer mdpi.com |
| Sulfonamide | Quinoline-sulfonamide hybrids | Antimalarial |
| Ciprofloxacin (B1669076) | 5-chloro-8-hydroxyquinoline-ciprofloxacin | Antibacterial nih.gov |
Identification of Pharmacophoric Requirements
The identification of essential pharmacophoric features of this compound is fundamental to understanding its mechanism of action and designing more effective analogues. Based on the analysis of its structure and related quinoline hydrazones, several key pharmacophoric elements can be postulated.
The quinoline ring system serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation for optimal interaction with a biological target. The aromatic nature of the ring can participate in π-π stacking or hydrophobic interactions.
The methyl group at the 8-position is a small, lipophilic group that can contribute to binding through van der Waals interactions or by occupying a specific hydrophobic pocket in the target protein.
A general pharmacophore model for quinoline-based compounds often includes features such as an aromatic ring, hydrogen bond acceptors, and hydrogen bond donors. nih.gov For quinoline hydrazones specifically, the azomethine functionality is a key feature. derpharmachemica.com
| Pharmacophoric Feature | Potential Role in Biological Activity |
| Quinoline Scaffold | Rigid core for spatial positioning of functional groups; potential for π-π stacking and hydrophobic interactions. |
| Hydrazinyl/Hydrazone Moiety | Hydrogen bond donor/acceptor; formation of azomethine linkage, influencing electronic properties. derpharmachemica.com |
| 5-Chloro Group | Electron-withdrawing, modulating pKa; potential for halogen bonding and hydrophobic interactions. |
| 8-Methyl Group | Lipophilic, contributing to binding via van der Waals forces and occupying hydrophobic pockets. |
Comparative SAR Studies with Analogues and Related Quinoline Derivatives
Comparative SAR studies with structurally similar compounds provide valuable insights into the role of specific functional groups and their positions on the quinoline scaffold. By comparing the biological activity of this compound with its analogues and other quinoline derivatives, a clearer picture of the SAR landscape emerges.
Studies on 7-chloroquinolinehydrazones have shown that the nature of the substituent on the aryl ring attached to the hydrazone moiety significantly impacts antifungal activity. For example, the presence of a small, electronegative atom like fluorine at the 2-position of the benzene (B151609) ring can lead to enhanced activity. researchgate.net This suggests that similar modifications to hydrazones derived from this compound could be a fruitful avenue for optimization.
In the broader class of 4-aminoquinoline (B48711) derivatives , hybridization with isatin has been shown to yield potent antibacterial agents. mdpi.com This highlights the potential of the 4-position of the quinoline ring as a key attachment point for other pharmacophores. While our subject compound has a hydrazinyl group at this position, this finding underscores the importance of this position in mediating biological effects.
Comparing with 8-hydroxyquinoline derivatives , the presence of a chloro group at the 5-position has been noted in various biologically active compounds. For instance, 5-chloro-8-hydroxyquinoline (B194070) has been hybridized with ciprofloxacin to create antibacterial agents. nih.gov This indicates that the 5-chloro substitution pattern is compatible with, and can even be beneficial for, biological activity in the quinoline series.
The influence of the substituent at the 8-position can also be inferred from related compounds. While our focus compound has a methyl group, the parent 8-hydroxyquinoline scaffold is itself a privileged structure in medicinal chemistry. The nature of the substituent at this position can significantly modulate activity, and the presence of a small alkyl group like methyl likely contributes to favorable hydrophobic interactions.
| Compound/Series | Key Structural Features | Observed SAR Insights | Reference |
| 7-Chloroquinolin-4-yl Arylhydrazones | 7-Chloroquinoline core, arylhydrazone at C4 | Substituents on the aryl ring significantly affect antifungal activity; a 2-fluoro substituent was found to be optimal. | researchgate.net |
| 4-Aminoquinoline-Isatin Hybrids | 4-Aminoquinoline linked to an isatin moiety | Hybridization at the 4-position of the quinoline ring can lead to potent antibacterial activity. | mdpi.com |
| 5-Chloro-8-hydroxyquinoline-Ciprofloxacin Hybrid | 5-Chloro-8-hydroxyquinoline linked to ciprofloxacin | The 5-chloro substitution is a feature in active hybrid antibacterial agents. | nih.gov |
| 6-Bromo/6-Chloro-2-methyl-quinolin-4-yl-hydrazines | Halogen at C6, methyl at C2, hydrazine at C4 | These scaffolds serve as intermediates for synthesizing quinoline hydrazone analogues with antiproliferative activity. | sci-hub.se |
After conducting a comprehensive search for scientific literature, it has been determined that there is a lack of specific, publicly available research data on the computational chemistry and molecular modeling of This compound .
Detailed studies concerning the topics outlined in the request—including molecular docking simulations and Density Functional Theory (DFT) investigations—for this particular compound could not be located in the searched scientific papers and databases. As a result, it is not possible to generate the requested article, which requires a strict focus solely on "this compound" and adherence to a detailed outline of computational research findings.
Generating content for the specified sections without supporting data would violate the core requirement for scientifically accurate and verifiable information.
Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound
A comprehensive review of scientific literature and chemical databases has revealed a significant gap in publicly available research concerning the computational chemistry and molecular modeling of the chemical compound this compound. Despite targeted searches for studies related to its molecular dynamics, conformational stability, solvent interactions, and application in chemoinformatics, no specific research findings for this particular compound could be identified.
The requested article, which was to focus solely on the computational and molecular modeling aspects of this compound, cannot be generated due to the absence of requisite data in the public domain. The instructions specified a detailed exploration of the following areas:
Computational Chemistry and Molecular Modeling Applications in Research
Chemoinformatics and Bioinformatics Tools for Predictive Research
While computational studies, including Density Functional Theory (DFT) and molecular dynamics simulations, are commonly performed on quinoline (B57606) derivatives to elucidate their properties and potential applications, the search for such studies specifically on 5-Chloro-4-hydrazinyl-8-methylquinoline did not yield any relevant results. The available information is largely limited to supplier catalogues and basic chemical identifiers.
This lack of specific research data makes it impossible to provide a scientifically accurate and informative article that adheres to the strict outline and content requirements of the original request. Information on related compounds, such as 5-chloro-8-hydroxyquinoline (B194070), was deliberately excluded to comply with the instruction to focus solely on this compound.
Therefore, until research on the computational and molecular modeling of this compound is conducted and published, a detailed article on this specific subject cannot be written.
Future Perspectives in the Academic Research of 5 Chloro 4 Hydrazinyl 8 Methylquinoline
Advancements in Synthetic Methodologies
The continued exploration of 5-Chloro-4-hydrazinyl-8-methylquinoline and its derivatives necessitates the development of more efficient, scalable, and environmentally benign synthetic methods. While traditional methods for the synthesis of substituted quinolines are well-established, future research is expected to focus on novel catalytic systems and process optimization.
Future advancements in the synthesis of this compound and its analogs are likely to involve:
Novel Hydrazination Reagents and Conditions: The introduction of the hydrazinyl group is a critical step in the synthesis. Research into novel hydrazinating agents that are safer and more efficient than hydrazine (B178648) hydrate (B1144303), along with the development of milder reaction conditions, would be beneficial. This could include the use of protected hydrazine equivalents or flow chemistry setups to control hazardous reactions.
One-Pot and Tandem Reactions: The development of one-pot or tandem reaction sequences, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, can significantly improve the efficiency of the synthesis. For instance, a one-pot procedure for the chlorination and subsequent hydrazination of the 8-methylquinoline (B175542) starting material could be a valuable advancement.
Photocatalysis and Electrosynthesis: These emerging synthetic techniques offer green and sustainable alternatives to traditional methods. Future studies could investigate the use of photoredox catalysis or electrochemical methods for the synthesis of this compound, potentially leading to higher yields and reduced waste.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Activation | Step-economy, reduced pre-functionalization | Development of selective and efficient catalysts |
| Novel Hydrazination | Improved safety and efficiency | Exploration of new hydrazinating reagents and milder conditions |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Design of compatible reaction sequences |
| Photocatalysis/Electrosynthesis | Green and sustainable | Optimization of reaction conditions and catalyst systems |
| Table 1: Future Synthetic Strategies for this compound |
Deepening the Understanding of Biological Mechanisms at the Molecular Level
While quinoline (B57606) derivatives are known to possess a broad spectrum of biological activities, the specific molecular targets and mechanisms of action of this compound remain largely unexplored. Future research should aim to elucidate these mechanisms at a molecular level to guide the rational design of more potent and selective analogs.
Key areas for future investigation include:
Target Identification and Validation: A crucial first step is to identify the specific cellular targets with which this compound interacts. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pull down and identify binding partners. For instance, studies on other quinoline drugs have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as potential targets. drugbank.com Similar approaches could be applied to the subject compound.
Enzyme Inhibition Studies: The hydrazinyl moiety of the compound suggests potential for interaction with various enzymes. Detailed kinetic studies should be performed to determine if it acts as an inhibitor and to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).
Investigation of Metal Chelation: The quinoline scaffold is a known metal chelator, and this property can contribute to its biological activity. Future studies should investigate the ability of this compound to chelate biologically relevant metal ions and the downstream consequences of this chelation on cellular processes.
Structural Biology: Obtaining the crystal structure of this compound in complex with its biological target(s) would provide invaluable insights into the specific molecular interactions that govern its activity. This information would be instrumental for structure-based drug design efforts.
Innovative Strategies for Lead Optimization and Derivative Development
The chemical structure of this compound provides a versatile platform for lead optimization and the development of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The presence of the reactive hydrazinyl group is particularly advantageous for creating diverse chemical libraries.
Future strategies for derivative development could include:
Hydrazone Formation: The hydrazinyl group can readily react with a wide variety of aldehydes and ketones to form stable hydrazone derivatives. This allows for the systematic exploration of different substituents at this position to probe structure-activity relationships (SAR). QSAR studies on other quinolinyl and acridinyl hydrazones have indicated that specific physicochemical properties play a crucial role in their biological activity. researchgate.net
Synthesis of Fused Heterocyclic Systems: The hydrazinyl group can also serve as a key functional group for the synthesis of fused heterocyclic systems, such as triazoloquinolines or pyrazoloquinolines. These novel scaffolds could exhibit unique biological activities.
Modification of the Quinoline Core: In addition to modifying the hydrazinyl moiety, alterations to the quinoline ring itself, such as changing the position or nature of the chloro and methyl substituents, could be explored to optimize activity and selectivity.
Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacological properties. For example, the chloro group could be replaced with other halogens or a trifluoromethyl group to modulate the electronic properties and lipophilicity of the molecule.
A summary of potential modifications for derivative development is provided in Table 2.
| Modification Site | Potential Modifications | Desired Outcome |
| Hydrazinyl Group (Position 4) | Formation of hydrazones with various aldehydes/ketones | Enhanced potency and selectivity |
| Hydrazinyl Group (Position 4) | Cyclization to form fused heterocycles | Novel biological activities |
| Quinoline Core (Position 5) | Replacement of chloro with other halogens or CF3 | Improved pharmacokinetic properties |
| Quinoline Core (Position 8) | Variation of the alkyl substituent | Modulation of steric and electronic effects |
| Table 2: Strategies for Derivative Development of this compound |
Integration of Multidisciplinary Research Approaches
To accelerate the discovery and development of new therapeutic agents based on the this compound scaffold, an integrated multidisciplinary research approach is essential. This involves the close collaboration of computational chemists, synthetic chemists, and biologists.
A potential integrated workflow could include:
In Silico Screening and Design: Computational tools can be used to predict the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual libraries of this compound derivatives. nih.govnih.govmdpi.comjapsonline.com Molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of these compounds to potential biological targets. nih.gov
Chemical Synthesis: Based on the computational predictions, a focused library of the most promising derivatives would be synthesized.
In Vitro Evaluation: The synthesized compounds would then be subjected to a battery of in vitro assays to determine their biological activity, such as enzyme inhibition assays, cell-based proliferation assays, and antimicrobial assays.
In Vivo Studies: The most potent and selective compounds from the in vitro screening would be advanced to in vivo studies in animal models to evaluate their efficacy and safety.
Iterative Optimization: The data obtained from the experimental studies would be fed back into the computational models to refine the predictions and guide the design of the next generation of derivatives in an iterative cycle of design, synthesis, and testing.
This integrated approach allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately increasing the probability of identifying new drug candidates with desirable therapeutic profiles.
Q & A
Q. What are common errors in interpreting spectroscopic data for hydrazinyl-substituted quinolines?
- Methodological Answer :
- Pitfall : Overlapping NMR signals for methyl and hydrazinyl protons.
- Solution : Use DEPT-135 or 2D-COSY to resolve ambiguities .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
